2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
Description
Properties
IUPAC Name |
2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFSCIJIFWGMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach to Benzoxazine Core Formation
The construction of the benzoxazine scaffold typically begins with the cyclization of 2-aminophenol derivatives. For 1,4-benzoxazines, 2-aminophenol reacts with chloroacetyl chloride under basic conditions to form 2H-benzo[b]oxazin-3(4H)-one. Adapting this for 1,3-benzoxazines would require 3-aminophenol as the starting material, though explicit protocols for this variant remain undocumented in the provided sources.
Key Reaction Conditions for 1,4-Benzoxazine Synthesis:
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Reactants: 2-Aminophenol (50.0 mmol), chloroacetyl chloride (72.2 mmol), tetraethylammonium bromide (TEBA, 50.0 mmol), sodium bicarbonate (200 mmol).
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Solvent: Chloroform (30 mL).
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Temperature: 0°C (initial addition), 55°C (16-hour heating).
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Yield: ~70–80% after recrystallization.
Sulfonation and Sulfonyl Chloride Formation
Sulfonation of the benzoxazine core is achieved using chlorosulfonic acid, followed by quenching to isolate the sulfonyl chloride. For 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride (CAS 31794-45-3), the procedure involves:
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Sulfonation:
-
Spectroscopic Validation:
Adaptation for 1,3-Benzoxazine Derivatives
For 2-oxo-3,4-dihydro-1,3-benzoxazine-6-sulfonyl chloride (CAS 1427379-39-2), the synthesis would hypothetically follow:
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Core Synthesis:
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Starting Material: 3-Aminophenol (hypothetical).
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Reagent: Chloroacetyl chloride or analogous electrophiles.
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Base: Sodium bicarbonate or TEBA.
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Sulfonation:
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Reagent: Chlorosulfonic acid at 0–10°C.
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Challenges: Regioselectivity in sulfonation due to differing electronic environments in 1,3-benzoxazines versus 1,4-isomers.
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Comparative Analysis of Reaction Parameters
Table 1: Reaction Conditions for Benzoxazine Sulfonyl Chlorides
Challenges and Optimization Strategies
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Regioselectivity in Sulfonation:
Electron-donating groups on the benzene ring direct sulfonation to specific positions. For 1,4-benzoxazines, the para position relative to the oxygen atom is favored. In 1,3-benzoxazines, computational modeling (e.g., DFT studies) could predict sulfonation sites. -
Side Reactions:
Over-sulfonation or decomposition at elevated temperatures necessitates strict temperature control (≤10°C). -
Purification:
Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity but may reduce yields .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Cyclization Reactions: The benzoxazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, and various heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
a. Anticancer Activity
Recent studies have indicated that 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives exhibit promising anticancer properties. The sulfonyl chloride moiety can facilitate the formation of covalent bonds with biological targets, enhancing the selectivity and potency of anticancer agents. For example, derivatives of this compound have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects.
b. Anti-inflammatory Agents
The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential use in treating chronic inflammatory diseases.
c. Antimicrobial Properties
Research has also explored the antimicrobial activity of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives. The sulfonyl chloride group can react with nucleophiles in microbial cells, leading to cell death. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria.
a. Polymer Chemistry
In materials science, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives are being investigated for their potential as monomers in polymer synthesis. The unique structure allows for the creation of thermosetting resins with improved thermal stability and mechanical properties.
b. Coatings and Adhesives
The compound's reactivity can be harnessed in formulating coatings and adhesives that require strong bonding capabilities and resistance to environmental degradation. Its incorporation into formulations has shown enhanced adhesion properties compared to conventional materials.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Anti-inflammatory | Inhibited TNF-alpha production in macrophages by 40%, indicating potential for chronic inflammation treatment. |
| Study C | Antimicrobial | Showed bactericidal activity against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL. |
Mechanism of Action
The mechanism of action of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and inhibition of enzyme activity. The benzoxazine ring structure also allows for interactions with various biological pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and related sulfonyl chloride derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Core Structure | Key Substituents |
|---|---|---|---|---|---|
| 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride | 1785307-15-4 | C₉H₆ClNO₄S | 259.67 g/mol | Benzoxazine | 6-SO₂Cl, 2-CO |
| 2,4-Dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride | 74171-22-5 | C₉H₅ClN₂O₅S | 288.66 g/mol | Benzoxazine | 6-SO₂Cl, 2-CO, 4-CO |
| 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride | - | C₁₀H₆ClNO₃S | 255.68 g/mol | Benzo[cd]indole | 6-SO₂Cl, 2-CO |
| 2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid | - | C₉H₇NO₄ | 193.16 g/mol | Benzoxazine | 6-COOH, 2-CO |
Key Observations:
Core Heterocycle Differences: The benzoxazine derivatives (e.g., CAS 1785307-15-4 and 74171-22-5) feature a six-membered oxygen-nitrogen fused ring, while the benzo[cd]indole analog () contains a fused indole system with a larger π-conjugated structure. This difference impacts electronic properties and solubility; benzoxazines are generally more polar due to the oxygen atom .
Functional Group Reactivity: Sulfonyl chloride groups (-SO₂Cl) in all analogs enable sulfonamide bond formation. However, the electron density of the aromatic system modulates reactivity. For example, the benzo[cd]indole derivative () may exhibit slower reaction kinetics due to its extended conjugation, which delocalizes electron density away from the sulfonyl chloride group . The carboxylic acid derivative (C₉H₇NO₄, ) lacks the sulfonyl chloride group, rendering it unsuitable for sulfonylation reactions but useful as a carboxylate precursor for ester or amide synthesis .
Biological Activity
2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including its potential therapeutic applications and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C8H6ClNO4S
- Molecular Weight : 247.66 g/mol
- CAS Number : 62522-63-8
Biological Activities
Research indicates that derivatives of benzoxazine compounds, including this compound, exhibit a variety of biological activities:
1. Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of benzoxazine derivatives. For instance, molecular docking studies have shown that certain synthesized compounds can inhibit pancreatic α-amylase and intestinal α-glucosidase, key enzymes involved in carbohydrate digestion. The affinity values for these interactions were found to be significant, indicating a promising avenue for the development of oral antidiabetic agents .
2. Anticancer Properties
The compound has demonstrated activity against various cancer cell lines. In particular, derivatives have shown comparable efficacy to standard chemotherapeutic agents like etoposide against MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cancer cells . This suggests that the benzoxazine scaffold may serve as a valuable platform for anticancer drug discovery.
3. Antimicrobial Effects
Benzoxazine derivatives have also been evaluated for their antimicrobial properties. Studies have reported effective inhibition of bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent activity . The presence of the sulfonyl group appears to enhance these antimicrobial effects.
Case Studies
Several studies provide insights into the biological activity of benzoxazine derivatives:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in glucose metabolism and cancer cell proliferation.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Certain benzoxazines exhibit antioxidant properties by modulating ROS levels within cells.
Q & A
Basic Research Question
- Glovebox Use : Conduct reactions and transfers in a nitrogen-purged glovebox (<0.1 ppm O₂/H₂O) .
- Quenching Protocols : Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .
- Storage : Use amber glass vials with PTFE-lined caps and store at –20°C under argon .
How can researchers address discrepancies between experimental and computational reaction yields?
Advanced Research Question
Discrepancies often stem from unaccounted solvent effects or transition states. Mitigation strategies include:
- Solvent Parameterization : Incorporate solvent polarity (e.g., Kamlet-Taft parameters) into DFT calculations to refine activation energy predictions .
- Microkinetic Modeling : Simulate reaction networks to identify rate-limiting steps (e.g., sulfonate intermediate formation) .
Validate with in-situ FTIR to track intermediate concentrations during reactions .
What role does the compound play in designing prodrugs or bioactive conjugates?
Advanced Research Question
The sulfonyl chloride group enables covalent conjugation to biomolecules:
- Prodrug Activation : Link to amine-containing drugs (e.g., antibiotics) for pH-dependent release in target tissues .
- Protein Labeling : React with lysine residues to create fluorescent probes (e.g., FITC analogues) for cellular imaging .
Optimize linker length/spacer chemistry using molecular docking to ensure target engagement without steric hindrance .
How can researchers mitigate hazards during large-scale reactions involving this compound?
Basic Research Question
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to capture HCl gas released during reactions .
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves (e.g., Silver Shield®) and full-face shields .
- Emergency Protocols : Neutralize spills with dry sand followed by 5% sodium bicarbonate solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
